7-Bromo-4-chloro-3-methylthieno[3,2-c]pyridine
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Overview
Description
7-Bromo-4-chloro-3-methylthieno[3,2-c]pyridine is a heterocyclic compound that belongs to the thienopyridine family. This compound is characterized by the presence of bromine, chlorine, and a methyl group attached to a fused thieno[3,2-c]pyridine ring system. It is of significant interest in medicinal chemistry and organic synthesis due to its unique structural features and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-4-chloro-3-methylthieno[3,2-c]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-bromo-4-chloro-7-methylthieno[3,2-c]pyridine with suitable reagents in the presence of catalysts. The reaction conditions often include the use of polar aprotic solvents such as NMP (N-Methyl-2-pyrrolidone) or DMSO (Dimethyl sulfoxide) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification through recrystallization or chromatography to obtain the desired compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
7-Bromo-4-chloro-3-methylthieno[3,2-c]pyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions to form different derivatives.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Common reagents used in these reactions include hydrazine hydrate, sodium acetate, and various nucleophiles or electrophiles. The reactions are typically carried out under mild to moderate conditions, often in the presence of catalysts .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different functional groups, while cyclization reactions can produce fused heterocyclic compounds .
Scientific Research Applications
7-Bromo-4-chloro-3-methylthieno[3,2-c]pyridine has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block in the synthesis of potential drug candidates due to its unique structural features.
Biological Studies: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: The compound is explored for its potential use in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of 7-Bromo-4-chloro-3-methylthieno[3,2-c]pyridine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- 7-Chloro-3-methylthieno[2,3-c]pyridine
- 4-Bromo-7-chlorothieno[2,3-c]pyridine
- 7-Bromo-4-methoxy-1H-pyrrolo[3,2-c]pyridine
Uniqueness
7-Bromo-4-chloro-3-methylthieno[3,2-c]pyridine is unique due to the specific arrangement of bromine, chlorine, and methyl groups on the thienopyridine ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications .
Properties
Molecular Formula |
C8H5BrClNS |
---|---|
Molecular Weight |
262.55 g/mol |
IUPAC Name |
7-bromo-4-chloro-3-methylthieno[3,2-c]pyridine |
InChI |
InChI=1S/C8H5BrClNS/c1-4-3-12-7-5(9)2-11-8(10)6(4)7/h2-3H,1H3 |
InChI Key |
QIUDSSSVKKJTDN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CSC2=C1C(=NC=C2Br)Cl |
Origin of Product |
United States |
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